molecular formula C21H23ClN2O2 B12891610 Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone CAS No. 99518-91-9

Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone

Cat. No.: B12891610
CAS No.: 99518-91-9
M. Wt: 370.9 g/mol
InChI Key: AOTIXLLFVWQUDL-UHFFFAOYSA-N
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Description

Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a furanone ring, a piperazine moiety, and a chlorophenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone typically involves a multi-step process. One common method includes the Mannich reaction, where a furanone derivative is reacted with a piperazine derivative and a chlorophenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. For instance, it has been shown to influence voltage-gated sodium channels, which play a crucial role in neuronal excitability and signal transmission . This interaction can modulate the activity of these channels, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone is unique due to its specific combination of a furanone ring, piperazine moiety, and chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

99518-91-9

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-phenyloxolan-2-one

InChI

InChI=1S/C21H23ClN2O2/c22-17-7-4-8-18(13-17)24-11-9-23(10-12-24)14-19-20(15-26-21(19)25)16-5-2-1-3-6-16/h1-8,13,19-20H,9-12,14-15H2

InChI Key

AOTIXLLFVWQUDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2C(COC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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